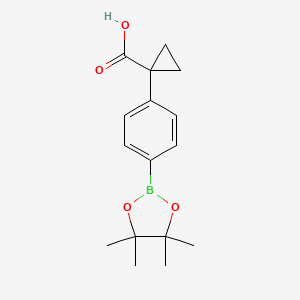
1-(4-(4,4,5,5-四甲基-1,3,2-二氧硼环-2-基)苯基)环丙烷甲酸
货号 B594589
CAS 编号:
1218790-98-7
分子量: 288.15
InChI 键: YZWDIFNCAKRQCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The carboxylic acid group could participate in acid-base reactions, and the phenyl group could undergo electrophilic aromatic substitution. The dioxaborolane group could potentially be involved in boron-related chemistry .科学研究应用
-
Organic Synthesis
- Application : Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are often used as intermediates in organic synthesis . They are particularly useful in the Suzuki-Miyaura coupling reaction .
- Methods : These compounds can be synthesized through nucleophilic and amidation reactions . The Suzuki-Miyaura reaction is a type of palladium-catalyzed cross coupling reaction, which is used to couple boronic acids with organic halides .
- Results : The resulting compounds have a wide range of applications in pharmacy and biology .
-
Pharmaceutical Research
- Application : Boronic acid compounds are often used as enzyme inhibitors or specific ligand drugs . They can also be used to treat tumors and microbial infections .
- Methods : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
- Results : This method has been used to deliver anti-cancer drugs, insulin, and genes .
-
Material Science
- Application : Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are used in the synthesis of novel copolymers .
- Methods : These compounds are employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Results : The resulting copolymers have unique optical and electrochemical properties .
-
Borylation Reactions
- Application : Compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Methods : The borylation reaction involves the addition of a boron atom to an organic molecule. This is typically achieved using a transition metal catalyst .
- Results : The resulting boronates are useful intermediates in organic synthesis .
-
Hydroboration Reactions
- Application : Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Methods : Hydroboration involves the addition of a boron-hydrogen bond to a carbon-carbon multiple bond .
- Results : The resulting organoboranes are versatile intermediates in organic synthesis .
-
Coupling Reactions
- Application : Coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Methods : The coupling reaction involves the formation of a new carbon-carbon bond between two different organic molecules .
- Results : The resulting aryl boronates are useful intermediates in the synthesis of complex organic molecules .
-
Suzuki-Miyaura Cross-Coupling Reactions
- Application : Compounds like 1-Methylpyrazole-4-boronic acid pinacol ester are used for Suzuki-Miyaura cross-coupling reactions .
- Methods : The Suzuki-Miyaura reaction is a type of palladium-catalyzed cross coupling reaction, which is used to couple boronic acids with organic halides .
- Results : The resulting compounds have a wide range of applications in pharmacy and biology .
-
Transesterification Reactions
- Application : Compounds like 1-Methylpyrazole-4-boronic acid pinacol ester are used for transesterification reactions .
- Methods : Transesterification is the process of exchanging the organic group R″ of an ester with the organic group R′ of an alcohol .
- Results : These reactions are often used to produce biodiesel .
-
Synthesis of Novel Copolymers
- Application : Compounds like 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used in the synthesis of novel copolymers .
- Methods : These compounds are employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Results : The resulting copolymers have unique optical and electrochemical properties .
属性
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO4/c1-14(2)15(3,4)21-17(20-14)12-7-5-11(6-8-12)16(9-10-16)13(18)19/h5-8H,9-10H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWDIFNCAKRQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681920 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid | |
CAS RN |
1218790-98-7 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
For This Compound
1
Citations
Lysophosphatidic acid is a class of bioactive phospholipid that mediates most of its biological effects through LPA receptors, of which six isoforms have been identified. The recent …
Number of citations: 64
pubs.acs.org
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



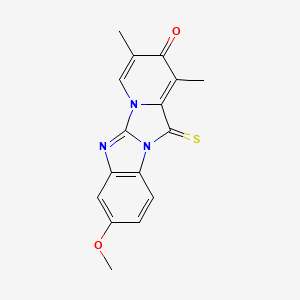
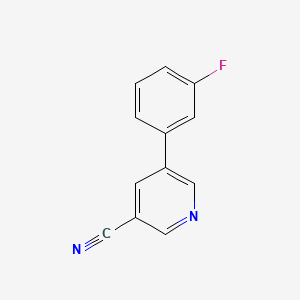
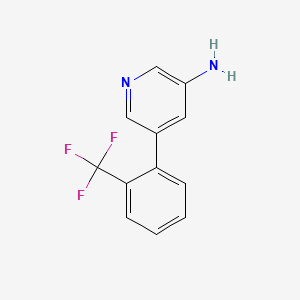
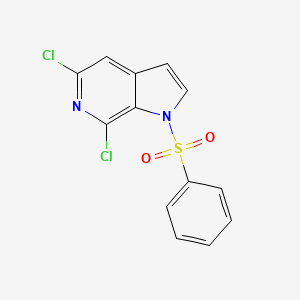
![Ethanone, 1-[3-(1-methylethenyl)oxiranyl]-, cis- (9CI)](/img/no-structure.png)
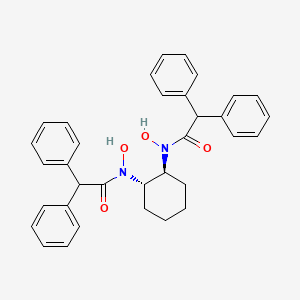

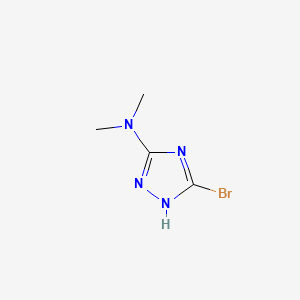
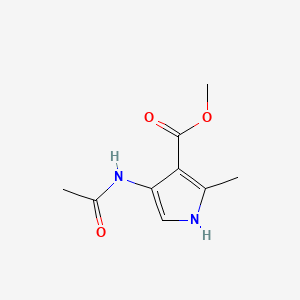
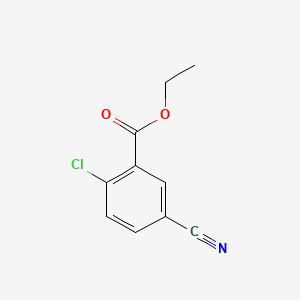
![6-Benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B594529.png)